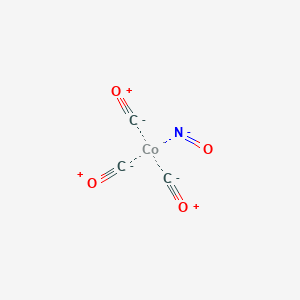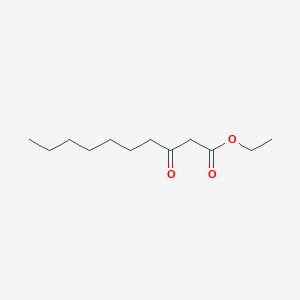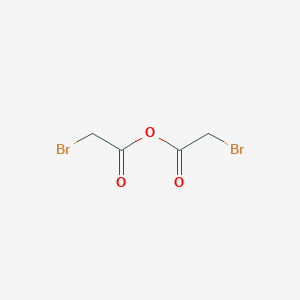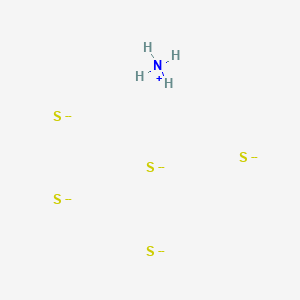
Ammonium sulfide ((NH4)2(S5))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium sulfide, with the chemical formula (NH4)2(S5), is a compound consisting of ammonium ions and sulfide ions. It is known for its distinctive odor of hydrogen sulfide and ammonia. This compound is typically found in solution form and is used in various industrial and laboratory applications due to its reactivity and ability to release hydrogen sulfide gas upon decomposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium sulfide can be synthesized by passing hydrogen sulfide gas through a solution of ammonium hydroxide. The reaction is as follows:
H2S+2NH3→(NH4)2S
For the preparation of ammonium pentasulfide ((NH4)2(S5)), excess sulfur is added to the solution, resulting in the formation of polysulfides .
Industrial Production Methods: In industrial settings, ammonium sulfide is produced by bubbling hydrogen sulfide gas through concentrated ammonium hydroxide solution. The process is typically carried out in a controlled environment to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium sulfide undergoes various chemical reactions, including:
Oxidation: Ammonium sulfide can be oxidized to form ammonium sulfate and elemental sulfur.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ammonium sulfide can react with metal salts to form metal sulfides and ammonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used to oxidize ammonium sulfide.
Acids: When reacted with acids, ammonium sulfide releases hydrogen sulfide gas.
Metal Salts: Reacting with metal salts such as copper sulfate results in the formation of metal sulfides.
Major Products Formed:
- Ammonium sulfate
- Elemental sulfur
- Metal sulfides (e.g., copper sulfide)
Applications De Recherche Scientifique
Ammonium sulfide is utilized in various scientific research applications, including:
- Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
- Biology: Employed in the preparation of certain biological samples.
- Medicine: Investigated for its potential use in medical treatments involving sulfur compounds.
- Industry: Used in the production of photographic chemicals, as a denitration agent for nitrocellulose, and in the purification of certain chemicals .
Mécanisme D'action
The mechanism of action of ammonium sulfide involves its ability to release hydrogen sulfide gas upon decomposition. This gas can react with various substances, leading to the formation of different products. The molecular targets and pathways involved include the interaction of hydrogen sulfide with metal ions to form metal sulfides, and the oxidation of hydrogen sulfide to form sulfur and sulfate compounds .
Comparaison Avec Des Composés Similaires
Ammonium sulfide can be compared with other similar compounds such as:
- Ammonium hydrosulfide (NH4SH): This compound is similar in that it also releases hydrogen sulfide gas, but it has a different stoichiometry and slightly different properties .
- Sodium sulfide (Na2S): Sodium sulfide is another sulfide compound that is used in similar applications but has different solubility and reactivity characteristics.
- Potassium sulfide (K2S): Similar to sodium sulfide, potassium sulfide is used in various industrial processes and has distinct chemical properties .
Ammonium sulfide is unique due to its specific composition and the ability to form polysulfides, which are not as commonly found in other sulfide compounds.
Propriétés
IUPAC Name |
azanium;pentasulfide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.5S/h1H3;;;;;/q;5*-2/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKDNBFOYXGRU-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[S-2].[S-2].[S-2].[S-2].[S-2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NS5-9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12135-77-2 |
Source


|
| Record name | Ammonium sulfide ((NH4)2(S5)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012135772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium sulfide ((NH4)2(S5)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium pentasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

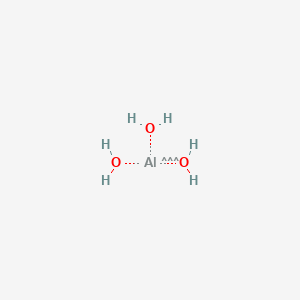



![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)

